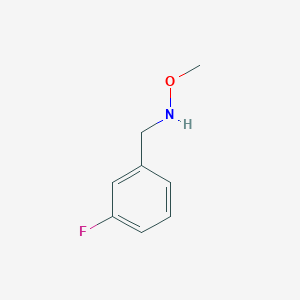

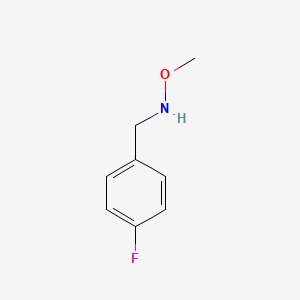

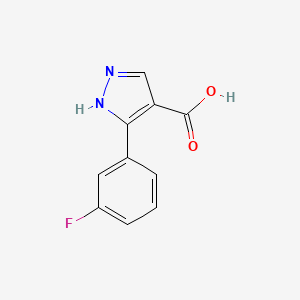

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Synonyms : 3-Fluorohydrocinnamic acid, 3-Fluorobenzenepropanoic acid, 3-Fluoro-benzenepropanoic acid, and more .

Synthesis Analysis

The synthesis of this compound can involve various methods. One approach is the Knowenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde. Additionally, it can be formed as a side product during the kinetic resolution of β-phenylalanine derivatives via selective conversion to the corresponding acrylic acid .

Chemical Reactions Analysis

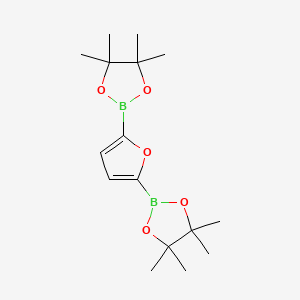

While specific reactions involving this compound may vary, it can participate in various transformations typical of boronic acids. These include Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. Protodeboronation of alkyl boronic esters using a radical approach has been explored, but further investigation is needed for unactivated alkyl boronic esters .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthetic Chemistry Applications

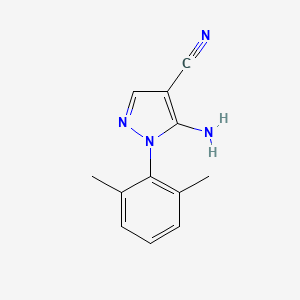

The synthesis and characterization of pyrazole derivatives have been widely studied due to their potential applications in creating new materials and pharmaceutical compounds. For instance, the synthesis of N-substituted pyrazolines and their crystal structures were explored by Loh et al. (2013), highlighting the potential of these compounds in materials science and drug design due to their distinct molecular geometries and electronic properties (Loh et al., 2013). Similarly, studies on the functionalization reactions of pyrazole derivatives with aminophenols and aminopyridines by Yıldırım and Kandemirli have demonstrated the versatility of these compounds in synthesizing targeted molecular structures with potential applications in various chemical industries (Yıldırım & Kandemirli, 2006).

Material Science Applications

Pyrazole derivatives have also shown promise in materials science, particularly in the development of new fluorescent dyes and optical materials. Chandrakantha et al. synthesized novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and investigated their potential as nonlinear optical (NLO) materials, highlighting their suitability for optical limiting applications due to their significant nonlinearity (Chandrakantha et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as phenylboronic acid, have been shown to form reversible chemical bonds with 1,3-diols . This suggests that the compound may interact with biological targets containing 1,3-diol groups.

Mode of Action

It is plausible that the compound interacts with its targets through the formation of reversible chemical bonds . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

The compound’s potential to form reversible bonds with 1,3-diols suggests that it may influence pathways involving these groups

Pharmacokinetics

The compound’s potential to form reversible bonds with 1,3-diols could influence its bioavailability, as these bonds may facilitate its absorption and distribution within the body.

Result of Action

Its potential to form reversible bonds with 1,3-diols suggests that it may influence the function of proteins or other molecules containing these groups, potentially leading to various cellular effects.

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVSMYJDZQWISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479729 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879996-69-7 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)